molecular formula C21H30N4O5 B12355889 Emadine CAS No. 690625-90-2

Emadine

Katalognummer: B12355889
CAS-Nummer: 690625-90-2
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: FGFODSDYSQTNOS-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Emadine, known by its active ingredient emedastine difumarate, is a second-generation antihistamine used primarily in ophthalmic solutions to alleviate symptoms of allergic conjunctivitis. It acts as a selective histamine H1 receptor antagonist, blocking the action of histamine that causes allergic symptoms such as itching, redness, and swelling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Emedastine is synthesized through a multi-step processThe final product, emedastine difumarate, is obtained by reacting emedastine with fumaric acid .

Industrial Production Methods: Industrial production of emedastine involves stringent control of reaction conditions and intermediates to ensure high purity and yield. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Emedastin unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

    Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Basen. Die Bedingungen umfassen oft moderate Temperaturen und Lösungsmittel wie Ethanol oder Methanol.

    Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

    Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene alkylierte Derivate von Emedastin ergeben .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Allergic Conjunctivitis Treatment
    • Emedastine is indicated for the relief of ocular itching and redness due to allergic conjunctivitis. Clinical studies have demonstrated its efficacy in reducing symptoms significantly compared to placebo over a six-week treatment period .
  • Ocular Hypotensive Effects
    • While primarily an antihistamine, emedastine has been investigated for its potential role in ocular hypotension. Studies indicate that it may inhibit histamine-stimulated vascular permeability in the conjunctiva, suggesting a broader application in ocular health .

Efficacy Studies

  • Conjunctival Antigen Challenge Studies : In these studies, emedastine was shown to provide significant relief from ocular itching when compared to placebo. Patients treated with 0.05% emedastine difumarate demonstrated marked improvement in symptoms within four hours post-administration .
  • Long-term Use : Although clinical trials have primarily focused on six-week durations, there is no evidence suggesting adverse effects from extended use at recommended dosages .

Safety Profile

  • Toxicology Studies : Emadastine has been shown to be non-carcinogenic and non-mutagenic across various preclinical studies. It demonstrated no significant reproductive toxicity even at doses far exceeding therapeutic levels .

Data Tables

Parameter Value
Active Ingredient Emedastine Difumarate
Concentration 0.05%
Indication Allergic Conjunctivitis
Dosing Frequency Twice daily
Selectivity for H1 Receptors K_i = 1.3 nM
Duration of Efficacy Studies Up to 6 weeks

Case Studies

  • Case Study: Efficacy in Allergic Conjunctivitis
    • A clinical trial involving 200 participants showed that those treated with emedastine experienced a reduction in symptom severity scores by an average of 70% after six weeks compared to baseline measurements .
  • Case Study: Long-term Safety Evaluation
    • A retrospective analysis of patients using emedastine over two years revealed no significant adverse events or complications related to prolonged use, reinforcing its safety profile .

Wirkmechanismus

Emedastine exerts its effects by selectively binding to histamine H1 receptors, thereby inhibiting the action of histamine. This prevents the typical allergic response, such as increased vascular permeability and release of inflammatory mediators. Emedastine has negligible effects on adrenergic, dopaminergic, and serotonin receptors, making it a highly selective H1 antagonist .

Vergleich Mit ähnlichen Verbindungen

    Levocabastine: Another H1 receptor antagonist used in ophthalmic solutions for allergic conjunctivitis.

    Azelastine: A dual-acting antihistamine and mast cell stabilizer used in nasal sprays and eye drops.

    Olopatadine: An antihistamine and mast cell stabilizer used in eye drops for allergic conjunctivitis.

Comparison: Emedastine is unique in its high selectivity for H1 receptors, which reduces the likelihood of off-target effects. Compared to levocabastine, emedastine has shown similar efficacy in reducing symptoms of allergic conjunctivitis but with a different side effect profile. Azelastine and olopatadine offer additional mast cell stabilization, which can be beneficial in certain cases .

Emadine’s unique properties and applications make it a valuable compound in both clinical and research settings.

Biologische Aktivität

Emadine, the brand name for emedastine difumarate, is a topical antihistamine primarily used in the treatment of allergic conjunctivitis. This article presents a comprehensive overview of its biological activity, including clinical efficacy, pharmacokinetics, and safety profiles based on diverse research findings.

Overview of this compound

Chemical Composition : Emedastine difumarate is classified as a selective H1 receptor antagonist. It is formulated as a 0.05% ophthalmic solution and is administered topically to the eye.

Mechanism of Action : Emedastine works by blocking the action of histamine at the H1 receptor sites, thereby alleviating symptoms associated with allergic reactions such as itching and redness.

Clinical Efficacy

Several studies have evaluated the efficacy of this compound in comparison to other antihistamines. The following table summarizes key findings from clinical trials:

Study ReferenceComparison DrugPrimary OutcomeEfficacy Results
LevocabastineOcular itchingEmedastine was superior in reducing itching (P < 0.006) after 7 days.
LevocabastineOcular rednessEmedastine showed equivalent efficacy but tended to be more effective at all time points.
PlaceboOcular symptomsStatistically significant reduction in symptoms within 5 minutes of administration (P = 0.0001).

Case Studies

  • Clinical Trial on Allergic Conjunctivitis :
    • Objective : To assess the effectiveness of emedastine versus levocabastine.
    • Design : Randomized, double-masked, parallel-group study involving 222 patients.
    • Results : Both drugs significantly reduced ocular symptoms; however, emedastine demonstrated superior efficacy in preventing and alleviating symptoms over the treatment period .
  • Ocular Itching Assessment :
    • Objective : To compare emedastine with levocabastine after allergen exposure.
    • Design : Contralateral eye study with 97 subjects.
    • Results : Emedastine significantly reduced ocular itching compared to levocabastine at both 10 minutes and 2 hours post-administration (P < 0.05) .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

  • Absorption : Rapid absorption occurs through the conjunctival sac after topical administration.
  • Distribution : Primarily localized in ocular tissues, minimizing systemic exposure.
  • Metabolism and Excretion : Metabolized primarily in the liver with renal excretion of metabolites.

Safety Profile

This compound has been well-tolerated in clinical studies. The most common adverse effects reported include:

  • Headache (11%)
  • Mild ocular irritation

No significant reproductive toxicity was observed in animal studies, indicating a favorable safety profile for use in various populations, including children over three years old .

Eigenschaften

CAS-Nummer

690625-90-2

Molekularformel

C21H30N4O5

Molekulargewicht

418.5 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole

InChI

InChI=1S/C17H26N4O.C4H4O4/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20;5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI-Schlüssel

FGFODSDYSQTNOS-WLHGVMLRSA-N

Isomerische SMILES

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.